REACTION_CXSMILES
|
[C:1]([C:3]1[N:8]=[CH:7][C:6](C)=[C:5]([CH3:10])[CH:4]=1)#[N:2].[ClH:11].[H][H].[CH3:14]O>[Pd]>[NH2:2][CH2:1][C:3]1[C:4]([CH3:14])=[C:5]([CH3:10])[CH:6]=[CH:7][N:8]=1.[ClH:11]
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C=N1)C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Type
|
WASH
|
Details
|
This was washed with methanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1=NC=CC(=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.41 g |
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |